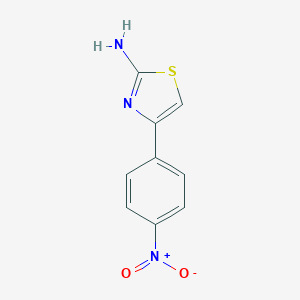

4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Descripción general

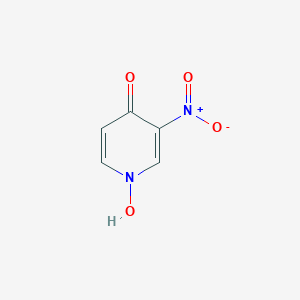

Descripción

4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is used as a precursor for the preparation of phenetidine and acetophenetidine, indicators, and raw materials for fungicides .

Synthesis Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Molecular Structure Analysis

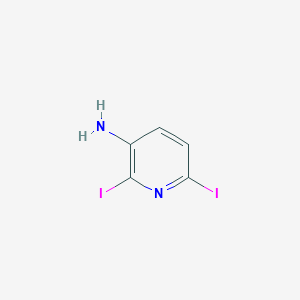

The molecular structure of 4-nitrophenol involves a benzene ring with a nitro group and a hydroxyl group attached . The exact structure of “4-(4-Nitrophenyl)-1,3-thiazol-2-amine” would likely involve a thiazole ring in addition to the nitrophenyl group, but without specific studies or data on this compound, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .Physical And Chemical Properties Analysis

4-Nitrophenol is a slightly yellow, crystalline material, moderately toxic . It shows two polymorphs in the crystalline state . In solution, 4-nitrophenol has a dissociation constant (pKa) of 7.15 at 25 °C .Aplicaciones Científicas De Investigación

Anthelmintic and Antibacterial Applications

4-(4-Nitrophenyl)-1,3-thiazol-2-amine and its derivatives have been studied for their potential in anthelmintic and antibacterial applications. For instance, N-[4-(4-nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine and N-[4-(4-nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exhibited potent anthelmintic and antibacterial activities (Bhandari & Gaonkar, 2016).

Applications in Organic Synthesis

This compound plays a crucial role in the synthesis of various organic compounds. For example, it participates in the synthesis of 1,1-dialkylindolium-2-thiolates and 3-aminobenzo[b]thiophenes through reactions involving ring-opening and intramolecular cyclization (Androsov, 2008; Androsov et al., 2010).

Structural and Crystallographic Studies

The compound has been subject to structural and crystallographic analyses, contributing to the understanding of molecular geometry and intermolecular interactions in similar compounds (Nadaf et al., 2019).

Antiproliferative and Anti-HIV Studies

Derivatives of this compound have been evaluated for their cytotoxicity against various cell lines and potential anti-HIV properties, providing insights into developing new therapeutic agents (Bielenica et al., 2017).

Antimicrobial Activity

Phosphoramidate derivatives of this compound have shown promising antibacterial and antifungal activities, indicating its potential in developing new antimicrobial agents (Reddy et al., 2018).

Dyeing Application and Antimicrobial Properties

Its derivatives have been used in the formulation of various azo disperse dyes, showing effective dyeing applications on polyester fiber and exhibiting good antibacterial and antifungal activities (Zadafiya et al., 2013).

Corrosion Inhibition

It has been investigated as a corrosion inhibitor, particularly in the context of protecting copper in acidic environments, demonstrating significant inhibition efficacy (Farahati et al., 2022).

Photoreagent in Protein Crosslinking

4-Nitrophenyl ethers, closely related to this compound, have been explored as high-yield photoreagents for protein crosslinking and affinity labeling in biological research (Jelenc et al., 1978).

Antitumor Activity

Some derivatives of this compound have been synthesized and evaluated for their antitumor activity against various cancer cell lines, indicating its potential in cancer research (Bolakatti et al., 2014).

Safety and Hazards

Direcciones Futuras

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future research may focus on improving the efficiency of this reaction or exploring other potential applications for these types of compounds .

Mecanismo De Acción

Target of Action

It is known that 4-nitrophenol, a related compound, is involved in various reactions such as the catalytic reduction and fluorescence detection . These reactions are used to assess the activity of nanostructured materials and α-glucosidase activity , respectively.

Mode of Action

4-nitrophenol, a structurally similar compound, is known to undergo catalytic reduction in the presence of various reducing agents . This reaction is used to examine the activity of catalytic nanostructures in an aqueous environment .

Biochemical Pathways

It is known that 2-chloro-4-nitrophenol, a related compound, is degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium .

Pharmacokinetics

The solubility of 4-nitrophenol, a related compound, in water is known to be 10 g/l at 15 °c, 116 g/L at 20 °C, and 16 g/L at 25 °C . This information could potentially impact the bioavailability of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine.

Result of Action

It is known that the reduction of 4-nitrophenol to 4-aminophenol is a commonly used reaction to assess the catalytic activity of metallic nanoparticles .

Action Environment

It is known that the addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate of 4-nitrophenol reduction .

Propiedades

IUPAC Name |

4-(4-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-9-11-8(5-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKJWJIWXCUKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9039238 | |

| Record name | 2-Amino-4-(p-nitrophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2104-09-8 | |

| Record name | 2-Amino-4-(p-nitrophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(4-nitrophenyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(p-nitrophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(p-nitrophenyl)-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Nitrophenyl)-2-thiazolamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5F5REB7MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

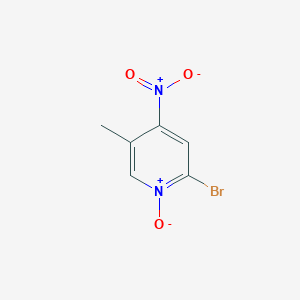

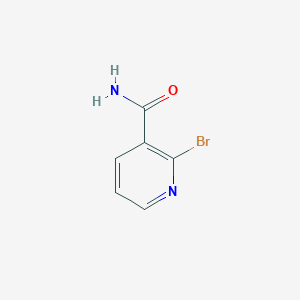

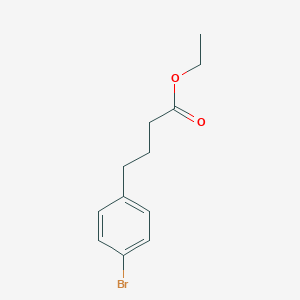

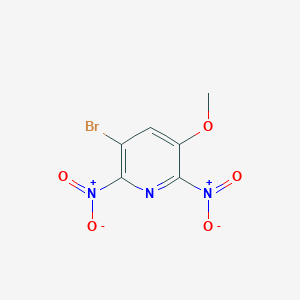

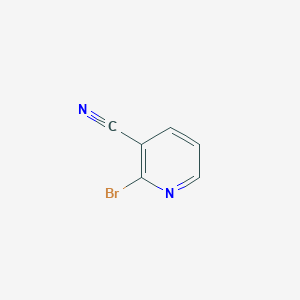

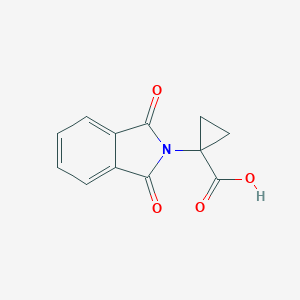

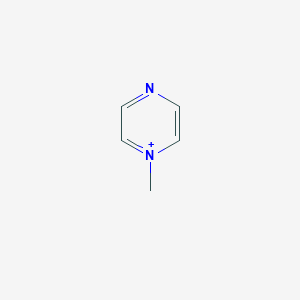

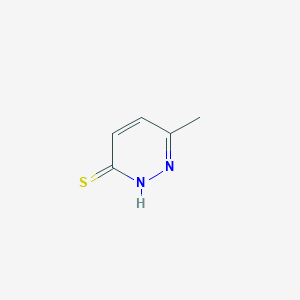

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does 4-(4-Nitrophenyl)-1,3-thiazol-2-amine play in the synthesis of the bifunctional reactive dyes and how does this impact the dye's interaction with nylon fabrics?

A1: this compound serves as a key building block in the multi-step synthesis of the bifunctional reactive dye. It undergoes diazotization, followed by coupling with H-acid and other coupling components to form the final dye molecule []. The nitro group present in the this compound moiety influences the dye's light absorption properties. This is evident in the observed hypochromic shift in the dye's wavelength of maximum absorption (λmax) compared to its counterpart synthesized with 4-(4-Methylphenyl)-1,3-thiazol-2-amine []. This shift suggests an influence on the dye's electronic structure and its interaction with light. While the research focuses on the synthesis and dyeing properties, further investigation is needed to fully elucidate the specific interactions between the dye, including the role of the nitro group, and the nylon fibers at a molecular level.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.